molecular formula C6H19NOSi2 B1329617 N,O-Bis(trimethylsilyl)hydroxylamine CAS No. 22737-37-7

N,O-Bis(trimethylsilyl)hydroxylamine

Cat. No.: B1329617
CAS No.: 22737-37-7
M. Wt: 177.39 g/mol
InChI Key: ZAEUMMRLGAMWKE-UHFFFAOYSA-N
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Description

N,O-Bis(trimethylsilyl)hydroxylamine is a chemical compound with the molecular formula (CH₃)₃SiONHSi(CH₃)₃. It is widely used in organic synthesis due to its unique reactivity and stability. The compound is known for its role as a reagent in various chemical transformations, particularly in the synthesis of oximes and hydroxamic acids .

Mechanism of Action

Target of Action

N,O-Bis(trimethylsilyl)hydroxylamine primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets (aldehydes and ketones) through a bimolecular push-pull mechanism . This interaction results in the formation of N-methyl nitrones , which are reaction intermediates. These intermediates were initially hemiaminals, which decompose to nitrones .

Biochemical Pathways

The compound affects the biochemical pathways involving aldehydes and ketones. The formation of N-methyl nitrones from these compounds can influence various downstream effects, including the synthesis of other organic compounds .

Pharmacokinetics

Its physical properties such as boiling point (78-80 °c/100 mmhg) and density (083 g/mL at 25 °C) suggest that it may have significant volatility and low density , which could influence its bioavailability.

Result of Action

The interaction of this compound with aldehydes and ketones results in the formation of N-methyl nitrones . This transformation can have various molecular and cellular effects, depending on the specific context and environment.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored under inert gas and should avoid moist conditions as it decomposes . Also, it is a flammable liquid and vapor, and it causes severe skin burns and eye damage , suggesting that its handling and use require specific controlled environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,O-Bis(trimethylsilyl)hydroxylamine can be synthesized through the reaction of hydroxylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the production process .

Chemical Reactions Analysis

Types of Reactions: N,O-Bis(trimethylsilyl)hydroxylamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with electrophiles to form N,O-bis(trimethylsilyl) derivatives.

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form amines

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,O-Bis(trimethylsilyl)hydroxylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N,O-Bis(trimethylsilyl)hydroxylamine is unique due to its dual silyl groups, which enhance its stability and reactivity. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .

Properties

IUPAC Name

[dimethyl-(trimethylsilyloxyamino)silyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H19NOSi2/c1-9(2,3)7-8-10(4,5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEUMMRLGAMWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177276
Record name 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine
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Molecular Weight

177.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22737-37-7
Record name N,O-Bis(trimethylsilyl)hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22737-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine
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Record name 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine
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Record name 1,1,1-trimethyl-N-[(trimethylsilyl)oxy]silylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for N,O-Bis(trimethylsilyl)hydroxylamine?

A1: this compound has the molecular formula C6H19NOSi2 and a molecular weight of 177.39 g/mol. Key spectroscopic data from 1H NMR (benzene-d6) includes: δ 0.16 (s, 9H, NSiMe3), 0.25 (s, 9H, OSiMe3), 4.6 (br s, 1H, NH). []

Q2: How does this compound react as a nucleophile?

A2: this compound can act as a nucleophile through its nitrogen atom. For example, it reacts with dihalogenboranes to form B-halogeno-borylhydroxylamines. [] It can also undergo 1,4-addition to alkylidene acetoacetates, leading to the formation of substituted isoxazolidines. []

Q3: What is interesting about the reaction of this compound with potassium hydride?

A3: The reaction of this compound with potassium hydride results in an unusual N-O bond cleavage. This is followed by a 1,2-silyl shift, leading to the formation of a complex potassium silanolate aggregate characterized by X-ray diffraction. []

Q4: Can this compound be used to synthesize oxime derivatives?

A4: Yes, this compound reacts with carbonyl compounds to form oxime derivatives. This reaction proceeds through an intermediate and has been explored as a synthetic route to oximes. [, ]

Q5: How does this compound behave in reactions with higher order cyanocuprates?

A5: this compound participates in an "electrophilic amination" process with higher order cyanocuprates. This reaction delivers the NHSiMe3 moiety to anionic ligands within the cuprate complex, even without external bases. The mechanism likely involves a mixed bis-metal cluster intermediate, followed by intramolecular C-N coupling. [, ] This method enables the synthesis of various 2-amino-substituted heterocycles. []

Q6: What happens when this compound reacts with diketene?

A6: Contrary to previous assumptions, the reaction of this compound with diketene generates a mixture of E and Z isomers of O,O'-bis(trimethylsilyl)acetoacetohydroximic acid. This finding, supported by 29Si and 15N NMR spectroscopy, corrects earlier beliefs that the product was N,O-bis(trimethylsilyl)acetoacetohydroxamic acid. []

Q7: Can this compound be used to synthesize N-methyl nitrones?

A7: Yes, this compound reacts with aldehydes or ketones to yield N-methyl nitrones. The reaction proceeds via a hemiaminal intermediate, which then decomposes to the nitrone product through a bimolecular push-pull mechanism. []

Q8: Are there any computational studies on this compound derivatives?

A8: Yes, computational studies using ab initio and density functional theory calculations have investigated the irreversible rearrangement of O-(diorganofluorosilyl)-N,N-bis(trimethylsilyl)hydroxylamines to their N-silylated isomers. The calculations support a dyotropic rearrangement mechanism and highlight the role of anomeric stabilization in the product's stability. []

Q9: Has this compound been used in the synthesis of unusual heterocycles?

A9: Indeed, the reaction of this compound with 9-chloro-9-borafluorene yields an interesting result. The initially formed antiaromatic 9-(trimethylsilyloxyamino)-9-borafluorene undergoes a rearrangement to the formally aromatic 10-trimethylsilyloxy-9-aza-10-boraphenanthrene, demonstrating the compound's utility in constructing novel heterocyclic systems. []

Q10: How does this compound react with tris[(triphenylphosphine)gold]oxonium salts?

A10: The reaction of this compound with tris[(triphenylphosphine)gold]oxonium salts leads to the formation of triply N-aurated O-(trimethylsilyl)hydroxylammonium salts. The crystal structure of the triflate salt reveals a unique cation with a distorted ONAu3 tetrahedron, indicating significant gold clustering around the nitrogen atom. []

Q11: What are some applications of this compound in the synthesis of organophosphorus compounds?

A11: this compound is a valuable reagent for preparing N-(dialkylphosphinoyl)hydroxylamines. These compounds exhibit interesting rearrangement reactions, including alkyl group migrations in their O-p-nitrobenzenesulfonates. [, ]

Q12: How does the presence of a copper catalyst impact reactions involving this compound?

A12: The introduction of a Cu(I) catalyst in reactions between phenylmagnesium bromide and this compound in THF with an N-donor solvent can influence the chemoselectivity of the reaction, offering control over C–N and C–O bond formation. []

Q13: What are the safety considerations when handling this compound?

A13: this compound is a flammable and corrosive liquid. It is susceptible to hydrolysis by moisture in the air. Proper precautions include handling it under an inert atmosphere (like argon), storing it at low temperatures (0–4 °C), and using appropriate personal protective equipment to minimize inhalation and skin contact. []

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